1,4-Dimethyl-1H-pyrazol-5-amine

CAS No.: 3524-49-0

Cat. No.: VC2453521

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3524-49-0 |

|---|---|

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | 2,4-dimethylpyrazol-3-amine |

| Standard InChI | InChI=1S/C5H9N3/c1-4-3-7-8(2)5(4)6/h3H,6H2,1-2H3 |

| Standard InChI Key | AHTVCDZZGBELIK-UHFFFAOYSA-N |

| SMILES | CC1=C(N(N=C1)C)N |

| Canonical SMILES | CC1=C(N(N=C1)C)N |

Introduction

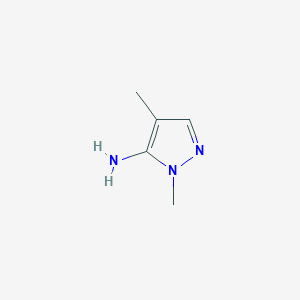

Chemical Structure and Identification

1,4-Dimethyl-1H-pyrazol-5-amine features a five-membered pyrazole ring with two methyl substituents at positions 1 and 4, and an amino group at position 5. This specific arrangement contributes to its distinctive chemical behavior and reactivity patterns. The compound is officially identified by several parameters:

| Parameter | Value |

|---|---|

| CAS Number | 3524-49-0 |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.14500 g/mol |

| IUPAC Name | 1,4-Dimethyl-1H-pyrazol-5-amine |

| Common Synonyms | 2,4-dimethylpyrazol-3-amine, 5-amino-1,4-dimethylpyrazol |

| HS Code | 2933199090 |

The compound exists in its free base form as well as in salt forms, with the hydrochloride salt (CAS: 76606-33-2) being one of the most common derivatives used in laboratory settings .

Physical Properties

General Physical Characteristics

1,4-Dimethyl-1H-pyrazol-5-amine possesses several notable physical properties that influence its behavior in various chemical environments and applications. These properties are crucial for understanding its potential uses and handling requirements.

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | 1.174 g/cm³ |

| Boiling Point | 237.632°C at 760 mmHg |

| Flash Point | 97.517°C |

| Index of Refraction | 1.582 |

These properties indicate that the compound is relatively stable under standard laboratory conditions, with a boiling point significantly above room temperature .

Molecular Properties

The molecular characteristics of 1,4-Dimethyl-1H-pyrazol-5-amine contribute to its chemical behavior, reactivity, and potential biological interactions:

| Property | Value |

|---|---|

| Exact Mass | 111.08000 |

| Polar Surface Area (PSA) | 43.84000 |

| LogP | 0.89190 |

The moderate LogP value (0.89190) suggests a balance between hydrophilicity and lipophilicity, which could be advantageous for pharmaceutical applications where membrane permeability is important . The polar surface area value indicates the compound's potential for hydrogen bonding and other polar interactions.

Synthesis Methods

Purification and Characterization

After synthesis, purification of 1,4-Dimethyl-1H-pyrazol-5-amine typically involves:

-

Recrystallization from appropriate solvents

-

Column chromatography

-

Conversion to the hydrochloride salt for improved stability and handling

Characterization methods commonly employed include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry

-

Infrared (IR) spectroscopy

-

Elemental analysis

These methods ensure the purity and structural confirmation of the synthesized compound.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1,4-Dimethyl-1H-pyrazol-5-amine is largely determined by its functional groups:

-

The primary amine (-NH₂) at position 5 can undergo typical amine reactions:

-

Nucleophilic substitution reactions

-

Acylation to form amides

-

Alkylation to form secondary and tertiary amines

-

-

The pyrazole ring itself can participate in:

-

Electrophilic aromatic substitution reactions (though with different reactivity compared to benzene)

-

Coordination with metal ions through nitrogen atoms

-

Hydrogen bonding interactions

-

This reactivity profile makes the compound versatile for further derivatization and incorporation into more complex structures.

Stability Considerations

The compound demonstrates reasonable stability under standard conditions, but may be sensitive to:

-

Strong oxidizing agents

-

Extreme pH conditions

-

Prolonged exposure to high temperatures

The hydrochloride salt form (1,4-dimethyl-1H-pyrazol-5-amine hydrochloride) often offers improved stability for storage and handling purposes .

Biological Activity and Applications

Chemical Applications

Beyond potential biological applications, 1,4-Dimethyl-1H-pyrazol-5-amine finds utility in several chemical applications:

-

As a reagent in organic synthesis

-

In the preparation of more complex heterocyclic systems

-

As a ligand in coordination chemistry due to its nitrogen donor atoms

Related Derivatives

Common Structural Modifications

Several derivatives of 1,4-Dimethyl-1H-pyrazol-5-amine have been reported, with modifications that enhance specific properties or introduce new functionalities:

-

Alkylated Derivatives: Compounds like (1,4-dimethyl-1H-pyrazol-5-yl)methylamine feature an extended amine functionality.

-

Complex Derivatives: More elaborate structures such as N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine incorporate additional heterocyclic moieties.

-

Substituted Derivatives: Compounds like 3-(Cyclopentylmethyl)-1,4-dimethyl-1h-pyrazol-5-amine (CAS: 1184650-19-8) feature additional substituents on the pyrazole ring .

Comparative Properties

The addition of various substituents to the basic 1,4-Dimethyl-1H-pyrazol-5-amine structure can significantly alter its properties:

These structural modifications provide opportunities to fine-tune properties for specific applications, particularly in pharmaceutical development where parameters like solubility, permeability, and target binding affinity are crucial.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume